molecular formula C8H5Cl2NO B12865278 2-Chloro-4-(chloromethyl)benzo[d]oxazole

2-Chloro-4-(chloromethyl)benzo[d]oxazole

Cat. No.: B12865278
M. Wt: 202.03 g/mol
InChI Key: ZHHGPSVOSFWJBD-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, oxazole derivatives, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole
  • 2-Phenylbenzo[d]oxazole
  • 2-Methylbenzo[d]oxazole

Uniqueness

2-Chloro-4-(chloromethyl)benzo[d]oxazole is unique due to its dual chlorine substitution, which enhances its reactivity and potential for various chemical modifications. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5Cl2NO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2

InChI Key

ZHHGPSVOSFWJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)CCl

Origin of Product

United States

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